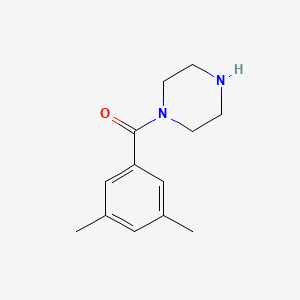

1-(3,5-Dimethylbenzoyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,5-Dimethylbenzoyl)piperazine is an organic compound with the empirical formula C13H18N2O . It has a molecular weight of 218.29 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

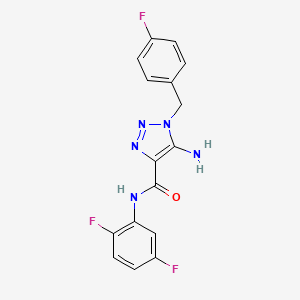

Molecular Structure Analysis

The molecular structure of 1-(3,5-Dimethylbenzoyl)piperazine consists of a total of 35 bonds; 17 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

1-(3,5-Dimethylbenzoyl)piperazine has a molecular weight of 218.29 . The IUPAC name for this compound is 1-(3,5-dimethylbenzoyl)piperazine . The InChI code is 1S/C13H18N2O/c1-10-7-11(2)9-12(8-10)13(16)15-5-3-14-4-6-15/h7-9,14H,3-6H2,1-2H3 .Wissenschaftliche Forschungsanwendungen

Antibacterial and Cytotoxic Activities : A study by Mekky and Sanad (2020) in "Bioorganic Chemistry" described the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds demonstrated significant in-vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. Particularly, certain compounds showed effective biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in performance (Mekky & Sanad, 2020).

Antimicrobial Studies : Rajkumar, Kamaraj, and Krishnasamy (2014) in the "Journal of Saudi Chemical Society" synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds were screened for in vitro antimicrobial studies, with several showing excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Evaluation : Turov (2020) in "Ukr. Bioorg. Acta" studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, which included compounds with a piperazine substituent. These compounds were evaluated in vitro on various cancer cell lines, showing significant anticancer activities (Turov, 2020).

Synthesis and Bioactivity in HIV-1 Treatment : Romero et al. (1994) in "Journal of Medicinal Chemistry" researched the synthesis and bioactivity of bis(heteroaryl)piperazines, a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. This study highlighted the potential of these compounds in clinical evaluation for HIV-1 treatment (Romero et al., 1994).

Pharmacological Effects in Major Depressive Disorder : Mørk et al. (2012) in the "Journal of Pharmacology and Experimental Therapeutics" discussed the pharmacological effects of Lu AA21004, a novel multimodal compound, for the treatment of major depressive disorder. The compound was found to interact with various serotonin receptors, demonstrating potential as an antidepressant and anxiolytic (Mørk et al., 2012).

Wirkmechanismus

While the exact mechanism of action for 1-(3,5-Dimethylbenzoyl)piperazine is not known, it’s worth noting that piperazine, a similar compound, is a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Eigenschaften

IUPAC Name |

(3,5-dimethylphenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-7-11(2)9-12(8-10)13(16)15-5-3-14-4-6-15/h7-9,14H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUYOVDONWPZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCNCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylbenzoyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2710616.png)

![4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2710618.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2710625.png)

![methyl 4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)benzoate](/img/structure/B2710627.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2710629.png)

methanone](/img/structure/B2710632.png)

![2-methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol](/img/structure/B2710634.png)

![N-benzyl-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710636.png)